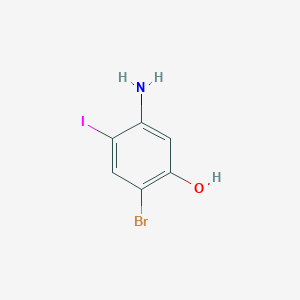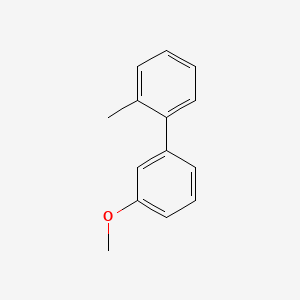
3-Methoxy-2'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a biphenyl derivative where a methoxy group is attached to the third position and a methyl group to the second position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of 3-Methoxy-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
3-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
3-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
作用机制
The mechanism of action of 3-Methoxy-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior and applications.
4-Methoxy-2’-methyl-1,1’-biphenyl:
Uniqueness
3-Methoxy-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
1-methoxy-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H14O/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15-2/h3-10H,1-2H3 |
InChI 键 |
VFBNCHIKVGMGHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


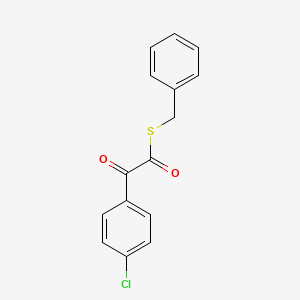

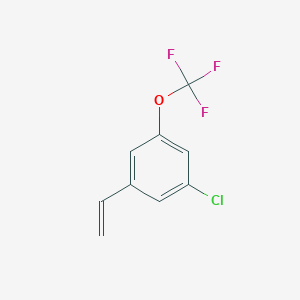
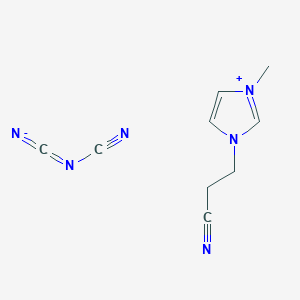
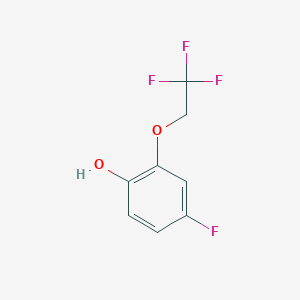



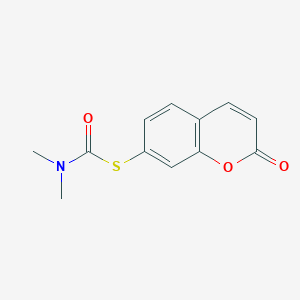
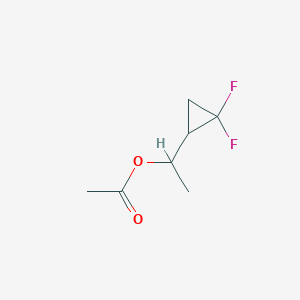
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
